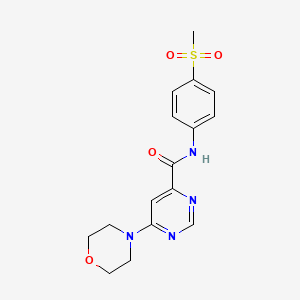
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-cyanobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-cyanobutanoic acid, also known as FMOC-Cbz-CAA, is a synthetic organic compound used in the synthesis of peptide and peptidomimetic molecules. It is a versatile reagent that is used in a variety of organic reactions, including peptide synthesis and the preparation of other organic compounds. FMOC-Cbz-CAA is a derivative of the amino acid cysteine and is a useful tool in the field of peptide chemistry. It has been used extensively in the synthesis of peptides, peptidomimetics, and other organic compounds.
Aplicaciones Científicas De Investigación
Enzyme-Activated Surfactants for Dispersion of Carbon Nanotubes
N-Fluorenyl-9-methoxycarbonyl-protected amino acids, a category to which (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-cyanobutanoic acid belongs, are utilized as surfactants for carbon nanotubes. They are part of a novel approach where these surfactants are converted into enzymatically activated forms that create homogeneous aqueous nanotube dispersions on-demand under constant and physiological conditions, demonstrating a significant advancement in nanomaterials research (Cousins et al., 2009).
Stereoselective Synthesis of Amino Acids
The compound is integral in the stereoselective synthesis of amino acids, serving as a building block in modern medicinal chemistry and industrial product manufacturing. It is utilized in systems biocatalysis approaches for the synthesis of specific amino acids, demonstrating its critical role in the production of chiral building blocks of life (Hernández et al., 2017).
Synthesis of Oligomers Derived from Amide-Linked Neuraminic Acid Analogues
The compound plays a crucial role in the synthesis of oligomers derived from amide-linked neuraminic acid analogues. These oligomers, varying from one to eight units in length, are synthesized efficiently through solid-phase synthesis, showcasing the compound's utility in creating complex molecular structures (Gregar & Gervay-Hague, 2004).
Production of Enantiomerically Pure Hydroxycarboxylic Acids
In biotechnology and bioengineering, the compound is used in methods for producing enantiomerically pure hydroxycarboxylic acids. This application is significant in the development of microbial polyester polyhydroxyalkanoates (PHAs) for the efficient production of (R)-(-)-3-hydroxyalkanoic acids, demonstrating its potential in green chemistry and environmental sustainability (Lee, Lee, & Wang, 1999).
Fluorescent Indicators for Cytosolic Calcium
The compound contributes to the synthesis of fluorescent indicators for cytosolic calcium measurement, enabling significant advancements in biological and medical research. These indicators are crucial for studying cellular processes and signal transduction pathways, highlighting the compound's role in enhancing our understanding of cellular functions (Minta, Kao, & Tsien, 1989).
Mecanismo De Acción
Target of Action
It’s known that fmoc (fluoren-9-ylmethoxy carbonyl) group is commonly used in peptide synthesis . Therefore, it’s plausible that this compound may interact with proteins or enzymes involved in peptide synthesis or modification.
Mode of Action
Fmoc amino acid derivatives are typically used as building blocks in peptide synthesis . They are stable at room temperature and have a long shelf-life . The Fmoc group serves as a protective group for the amino acid during peptide synthesis, preventing unwanted side reactions. It is removed under basic conditions when no longer needed.
Pharmacokinetics
It’s known that fmoc amino acid derivatives are stable crystalline solids at room temperature .
Action Environment
It’s known that fmoc amino acid derivatives are stable at room temperature and have a long shelf-life , suggesting that they may be relatively resistant to environmental changes.
Propiedades
IUPAC Name |
(2R)-4-cyano-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4/c21-11-5-10-18(19(23)24)22-20(25)26-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10,12H2,(H,22,25)(H,23,24)/t18-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYSKJCGILKSAFL-GOSISDBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC#N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCC#N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-3-(propan-2-yl)urea](/img/structure/B2750364.png)
![N-(2,5-dichlorophenyl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2750365.png)
![2-amino-3-benzoyl-N-[3-(trifluoromethyl)phenyl]indolizine-1-carboxamide](/img/structure/B2750367.png)

![1-[2-(Prop-2-enoylamino)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B2750370.png)



![2-[(2-Hydroxyethyl)(pyridin-2-yl)amino]ethan-1-ol](/img/structure/B2750378.png)
![2-Phenyl-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B2750379.png)
![3-[(4-chlorophenyl)sulfonyl]-N-(4-fluorobenzyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2750382.png)
